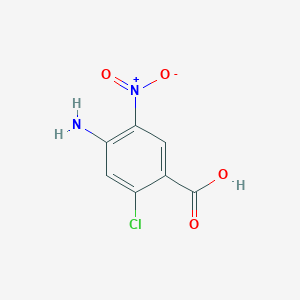

4-Amino-2-chloro-5-nitrobenzoic acid

説明

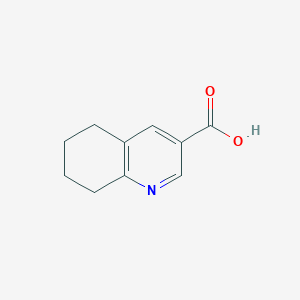

4-Amino-2-chloro-5-nitrobenzoic acid is a derivative of 2-Chloro-5-nitrobenzoic acid . It is a compound related to Mesalazine, an anti-inflammatory agent . Mesalazine belongs to a group of drugs referred to as aminosalicylates and is generally used in the treatment of inflammatory bowel disease .

Synthesis Analysis

The synthesis of this compound can be achieved through a green approach with 2-chloro-5-nitrobenzoic acid as the starting material . This one-pot method involves the conversion of a chloro group into a hydroxyl group using aqueous KOH solution, followed by the reduction of a nitro group to amine using Pd/C .Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: ClC6H3(NO2)CO2H . It has a molecular weight of 201.56 .Chemical Reactions Analysis

This compound undergoes microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives . It also acts as a ligand and forms a red luminescent one-dimensional coordination polymer with Eu (III) .Physical And Chemical Properties Analysis

Nitro compounds like this compound have high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of R . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .科学的研究の応用

Synthesis of Heterocyclic Compounds

4-Amino-2-chloro-5-nitrobenzoic acid is a valuable building block in the synthesis of various heterocyclic compounds. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound with similar structural features, is used for the solid-phase synthesis of diverse heterocyclic scaffolds including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These compounds are significant in drug discovery (Křupková et al., 2013).

Crystal Engineering and Molecular Salts

In crystal engineering, compounds like 2-Chloro-4-nitrobenzoic acid, structurally similar to this compound, have been used to synthesize a series of molecular salts. These salts have been analyzed for their crystal structures and demonstrate the occurrence of weak halogen bonds in the presence of strong hydrogen bonds (Oruganti et al., 2017).

Development of Antiviral Agents

Certain derivatives of chloronitrobenzoic acids, which include compounds like this compound, show promise as antiviral agents, specifically for the treatment of HIV and immune deficiency diseases. Their structural features play a crucial role in their effectiveness (Crisan et al., 2017).

Applications in Coordination Chemistry

This compound and its analogs find applications in coordination chemistry for synthesizing metal-organic complexes. These complexes are studied for their crystal structures and potential applications in areas like catalysis and material science (Wang & Shi, 2011).

Formation of Organic Salts and Crystals

The compound and its isomers are used in the formation of various organic salts and crystals. These salts are characterized by their unique crystal structures, showcasing diverse supramolecular synthons and hydrogen bonding interactions (Sugiyama et al., 2002).

Solubility and Solvation Studies

Studies on the solubility of chloronitrobenzoic acids, including compounds similar to this compound, in various solvents provide insights into their solvation behavior. These studies are essential for understanding their behavior in different chemical processes and formulations (Hart et al., 2015).

Investigation of Coordination Polymeric Structures

The compound's analogs are investigated for their role in forming coordination polymeric structures with metals. These studies contribute to the development of new materials with potential applications in various fields (Smith, 2013).

作用機序

Target of Action

Nitro compounds, a class to which this compound belongs, are known to interact with various biological targets due to their polar nature .

Mode of Action

Nitro compounds, in general, are known for their high dipole moments, which result from the polar character of the nitro group . This polar character can influence the compound’s interaction with its targets, leading to various biochemical changes .

Biochemical Pathways

Nitro compounds can be involved in various biochemical reactions, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .

Pharmacokinetics

Nitro compounds are known for their lower volatility and water solubility compared to ketones of about the same molecular weight . These properties can impact the bioavailability of the compound .

Result of Action

Nitro compounds are known to exhibit strong infrared bands, which can be identified in the spectra of nitroalkanes .

Action Environment

The properties of nitro compounds, such as their lower volatility and water solubility, can be influenced by environmental conditions .

将来の方向性

特性

IUPAC Name |

4-amino-2-chloro-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYHEFCXYWMPKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])N)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]urea](/img/structure/B3156152.png)

![2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid](/img/structure/B3156172.png)

![4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid](/img/structure/B3156175.png)

![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane;dichloromethane;dichlororuthenium;1-methyl-4-propan-2-ylbenzene](/img/structure/B3156184.png)

![6-Bromo-7-(3-((tert-butyldimethylsilyl)oxy)propyl)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3156187.png)